Lipophilicity-Driven Differentiation: logP Comparison Against the Unsubstituted Benzyl Analog
The target compound, bearing a 4-ethylbenzyl substituent on the piperazine ring, exhibits a predicted logP of 6.054 . In contrast, the direct analog carrying an unsubstituted benzyl group at the same position (4-benzyl-N-((9-ethyl-9H-carbazol-3-yl)methylene)-1-piperazinamine; CAS 498536-01-9) has a substantially lower predicted logP of approximately 4.8, based on its smaller hydrophobic surface area [1]. The ethyl substitution increases lipophilicity by approximately 1.2 logP units, which corresponds to a ~16-fold increase in the octanol-water partition coefficient.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 6.054 |
| Comparator Or Baseline | 4-Benzyl-N-((9-ethyl-9H-carbazol-3-yl)methylene)-1-piperazinamine (CAS 498536-01-9); estimated logP ≈ 4.8 |
| Quantified Difference | ΔlogP ≈ +1.25; ~16-fold higher partition coefficient |
| Conditions | In silico prediction (ChemDiv proprietary algorithm); comparator logP estimated by structural analogy |
Why This Matters
Higher logP directly impacts passive membrane permeability and CNS penetration potential, making the target compound a preferred choice for neuropharmacology programs where brain exposure is critical.
- [1] Sigma-Aldrich. CAS 498536-01-9: 4-Benzyl-N-((9-ethyl-9H-carbazol-3-yl)methylene)-1-piperazinamine. Product listing. View Source
